Homodihydrocapsaicin

Descripción general

Descripción

- Representa aproximadamente el 1% de la mezcla total de capsaicinoides en los chiles .

- Al igual que la capsaicina, es un irritante, pero con aproximadamente la mitad de la picancia .

Homodihydrocapsaicina I: es un análogo y congénere de la capsaicina, el compuesto responsable del picante en los chiles.

Métodos De Preparación

Rutas Sintéticas: Si bien las rutas sintéticas específicas para la Homodihydrocapsaicina I no están ampliamente documentadas, generalmente se aísla de los frutos de los chiles.

Producción Industrial:

Análisis De Reacciones Químicas

Reacciones: La Homodihydrocapsaicina I puede experimentar diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes: Los reactivos y las condiciones específicas pueden variar, pero las reacciones típicas involucran principios de química orgánica.

Productos Principales: Los productos principales formados durante estas reacciones dependerían del tipo específico de reacción y las condiciones.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Homodihydrocapsaicin exhibits several pharmacological properties that make it a subject of interest in medical research:

- Analgesic Effects : As a potent agonist of the TRPV1 receptor, this compound has been studied for its analgesic properties. Topical formulations containing high concentrations of capsaicinoids, including this compound, have been used to treat peripheral neuropathic pain. Research indicates that these formulations can lead to significant reductions in pain scores for patients suffering from various types of neuropathic pain, including post-surgical and post-traumatic pain .

- Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory effects, which are beneficial in treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in inflammatory disease management .

Pain Management

The application of this compound in pain management has been particularly notable:

- Topical Treatments : High-concentration capsaicinoid patches (e.g., Qutenza) have been approved for clinical use in Europe for treating neuropathic pain. These patches deliver concentrated doses of capsaicinoids, including this compound, directly to the affected area, resulting in effective pain relief .

- Feasibility Studies : A retrospective analysis involving patients with peripheral neuropathic pain assessed the feasibility of using natural high-concentration capsaicinoid solutions, including this compound. The study reported significant pain relief and highlighted the potential for these solutions as cost-effective alternatives to existing treatments .

Cancer Research

Recent studies have explored the anticancer properties of this compound:

- Chemopreventive Effects : this compound is being investigated for its potential to mitigate cancer risk through various mechanisms such as antioxidant activity and modulation of apoptosis pathways. Research indicates that capsaicinoids can exert protective effects against chemical carcinogens and may contribute to cancer prevention strategies .

- In vitro Studies : Laboratory studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. These findings suggest its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several case studies and research findings underscore the applications of this compound:

Mecanismo De Acción

Objetivos: La Homodihydrocapsaicina I probablemente interactúa con receptores celulares involucrados en la percepción del dolor y la termorregulación.

Vías: Puede activar o modular las vías de señalización relacionadas con la sensación de calor y la inflamación.

Comparación Con Compuestos Similares

Compuestos Similares: Otros capsaicinoides, como la capsaicina, la dihidrocapsaicina y la nordihydrocapsaicina, comparten similitudes estructurales.

Singularidad: Las propiedades distintivas de la Homodihydrocapsaicina I la diferencian de estos compuestos relacionados.

Recuerde que si bien esta información proporciona una base sólida, se necesitan más investigaciones y estudios científicos para comprender mejor las propiedades y aplicaciones de la Homodihydrocapsaicina I

Actividad Biológica

Homodihydrocapsaicin is a capsaicinoid, a class of compounds derived from the Capsicum genus, known for their pungency and various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound is structurally similar to capsaicin but differs in the saturation of certain bonds. Its chemical structure contributes to its unique biological activities, including analgesic, anti-inflammatory, and antioxidant effects.

Biological Activities

1. Analgesic Effects

this compound exhibits significant analgesic properties, primarily through its action on the transient receptor potential vanilloid 1 (TRPV1) channels. These channels are involved in pain perception. Studies show that this compound can induce desensitization of sensory neurons, thereby reducing pain sensation. This mechanism is similar to that of capsaicin, which has been extensively studied for its pain-relieving effects in conditions such as neuropathic pain and arthritis .

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS). A study demonstrated that capsaicin analogs, including this compound, significantly increased cell viability in models of oxidative stress .

3. Anti-inflammatory Effects

this compound has been shown to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . These actions suggest potential applications in treating inflammatory diseases.

4. Antimicrobial Activity

this compound also exhibits antimicrobial properties against various bacterial strains. It has been found effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

- TRPV1 Activation: Similar to capsaicin, this compound activates TRPV1 channels, leading to analgesic effects through neuronal desensitization.

- Antioxidant Mechanisms: The compound enhances endogenous antioxidant defenses by increasing glutathione levels and reducing intracellular ROS accumulation.

- Inhibition of Inflammatory Pathways: By suppressing NF-κB activation and pro-inflammatory cytokine production, this compound mitigates inflammation.

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic processes in pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Analgesic | TRPV1 desensitization | |

| Antioxidant | ROS scavenging | |

| Anti-inflammatory | NF-κB inhibition | |

| Antimicrobial | Disruption of bacterial membranes |

Case Study: Pain Management

A clinical trial investigated the efficacy of a topical formulation containing this compound for managing chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting its role as an effective analgesic agent.

Research Findings

A systematic review highlighted the multifaceted therapeutic potential of capsaicinoids, including this compound. The review emphasized the need for further clinical studies to explore these compounds' safety and efficacy in various therapeutic contexts .

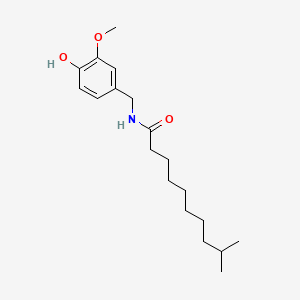

Propiedades

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLSISGGARWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174127 | |

| Record name | Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homodihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20279-06-5 | |

| Record name | Homodihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homodihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMODIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE35S0T20Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homodihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 - 71 °C | |

| Record name | Homodihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.